molecular formula C11H12O4 B154959 2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran CAS No. 128753-87-7

2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran

Cat. No. B154959
CAS RN: 128753-87-7
M. Wt: 208.21 g/mol
InChI Key: AMBRBRILSDZRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran, also known as DMDBF, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, 2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins and leukotrienes, which are mediators of inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

Advantages and Limitations for Lab Experiments

2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water may pose a challenge for certain experiments.

Future Directions

There are several future directions for research on 2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran, including its potential application in the treatment of inflammatory diseases, cancer, and viral infections. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, the development of novel derivatives of 2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may lead to the discovery of more potent and selective compounds.

Synthesis Methods

2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran can be synthesized through the reaction of 2,3-dimethyl-1,4-benzoquinone with methanol in the presence of a catalytic amount of sulfuric acid. The resulting compound is then subjected to a reaction with maleic anhydride in the presence of a catalytic amount of acetic acid to yield 2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran.

Scientific Research Applications

2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

properties

CAS RN

128753-87-7

Product Name

2a,7b-Dihydro-7-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

7-methoxy-2a,7b-dimethyldioxeto[3,4-b][1]benzofuran

InChI

InChI=1S/C11H12O4/c1-10-9-7(12-3)5-4-6-8(9)13-11(10,2)15-14-10/h4-6H,1-3H3

InChI Key

AMBRBRILSDZRQV-UHFFFAOYSA-N

SMILES

CC12C3=C(C=CC=C3OC)OC1(OO2)C

Canonical SMILES

CC12C3=C(C=CC=C3OC)OC1(OO2)C

Origin of Product

United States

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